molecular formula C17H19N5O3S B11427308 N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11427308
M. Wt: 373.4 g/mol
InChI Key: MJDRZHMCKVQLGY-UHFFFAOYSA-N
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Description

  • Attachment of the Nitrophenyl Group

  • Formation of the Carboxamide Group

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.

      Nucleophiles: Alkyl halides, amines.

    Major Products

      Oxidation: Formation of carboxylic acids or N-oxides.

      Reduction: Formation of amino derivatives.

      Substitution: Formation of alkylated or aminated derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

      Material Science: It can be incorporated into polymers or materials for enhanced properties like conductivity or stability.

    Biology

      Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.

      Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Medicine

      Drug Development: The compound is being explored for its potential in developing new drugs for treating infections and other diseases.

      Diagnostic Tools: It can be used in diagnostic assays due to its specific binding properties.

    Industry

      Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

      Pharmaceutical Manufacturing: It is used in the production of pharmaceutical compounds due to its biological activity.

    Mechanism of Action

    The mechanism of action of N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets:

      Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cellular processes.

      Pathways Involved: It interferes with pathways related to DNA synthesis, protein synthesis, and cell wall formation in microbes.

    Comparison with Similar Compounds

    Similar Compounds

      Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.

      Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.

      Carboxamide Derivatives: Compounds with carboxamide groups attached to various aromatic or heterocyclic cores.

    Uniqueness

      Structural Complexity: The combination of the dimethylaminoethyl group, nitrophenyl group, and carboxamide group in a single molecule is unique.

      Biological Activity: The compound exhibits a broad spectrum of biological activities, making it versatile for various applications.

    Properties

    Molecular Formula

    C17H19N5O3S

    Molecular Weight

    373.4 g/mol

    IUPAC Name

    N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

    InChI

    InChI=1S/C17H19N5O3S/c1-11-15(16(23)18-7-8-20(2)3)26-17-19-14(10-21(11)17)12-5-4-6-13(9-12)22(24)25/h4-6,9-10H,7-8H2,1-3H3,(H,18,23)

    InChI Key

    MJDRZHMCKVQLGY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN(C)C

    Origin of Product

    United States

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